molecular formula C21H19N5O2S B2568948 N-(2-methoxy-5-methylphenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide CAS No. 894037-15-1

N-(2-methoxy-5-methylphenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide

Cat. No. B2568948
CAS RN: 894037-15-1
M. Wt: 405.48
InChI Key: JBWLQALJVNZFQB-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C21H19N5O2S and its molecular weight is 405.48. The purity is usually 95%.
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Scientific Research Applications

Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as PI3Ks Inhibitor

A study by Xiao-meng Wang et al. (2015) explored the replacement of the acetamide group with alkylurea in a structurally related compound, showing promising anticancer effects and reduced toxicity. The modified compounds retained antiproliferative activity and showed effective tumor growth inhibition in a mice model, suggesting potential as potent PI3K inhibitors and anticancer agents with low toxicity. The findings indicate the significance of chemical modification in enhancing therapeutic efficacy and safety (Wang et al., 2015).

Synthesis and Antimicrobial Activities

Another study by G. Kumar et al. (2019) synthesized new analogs starting from commercially available materials, evaluating their anticancer and antimicrobial activity. The study demonstrates the synthetic versatility of related compounds and their potential applications in addressing microbial resistance, further highlighting the importance of structural analogs in drug discovery (Kumar et al., 2019).

Anti-HAV Activity

A. H. Shamroukh and Mohamed A. Ali (2008) focused on the synthesis of novel derivatives for antiviral applications against hepatitis A virus. The study identified compounds with promising antiviral activity, underscoring the potential of such chemical frameworks in developing new antiviral agents (Shamroukh & Ali, 2008).

Computational and Pharmacological Evaluation of Heterocyclic Derivatives

M. Faheem (2018) conducted a study on the computational and pharmacological potential of heterocyclic derivatives, including oxadiazole and pyrazole novel derivatives. The study emphasized the therapeutic potential of these compounds in toxicity assessment, tumor inhibition, and anti-inflammatory actions, showcasing the broad applicability of heterocyclic compounds in medical research (Faheem, 2018).

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-14-8-10-18(28-2)17(12-14)22-20(27)13-29-21-24-23-19-11-9-16(25-26(19)21)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWLQALJVNZFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

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